molecular formula C8H8Cl2N2 B13182634 4,6-Dichloro-5-cyclobutyl-pyrimidine CAS No. 1706431-08-4

4,6-Dichloro-5-cyclobutyl-pyrimidine

Cat. No.: B13182634
CAS No.: 1706431-08-4
M. Wt: 203.07 g/mol
InChI Key: VTRWZKINIKULFJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-cyclobutyl-pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are essential components of nucleic acids, and their derivatives are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-cyclobutyl-pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is heated to a specific temperature to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-cyclobutyl-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4,6-Dichloro-5-cyclobutyl-pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.

    Medicine: Derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-cyclobutyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms at positions 4 and 6 enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: This compound shares the same chlorination pattern but lacks the cyclobutyl group.

    5-Cyclobutylpyrimidine: Similar to 4,6-Dichloro-5-cyclobutyl-pyrimidine but without the chlorine atoms.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclobutyl group. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

1706431-08-4

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

4,6-dichloro-5-cyclobutylpyrimidine

InChI

InChI=1S/C8H8Cl2N2/c9-7-6(5-2-1-3-5)8(10)12-4-11-7/h4-5H,1-3H2

InChI Key

VTRWZKINIKULFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

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